Structural Isomer Differentiation: 3,3-Diaryl vs. N-Aryl Substitution
The key differentiation from its most common comparator, N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide, lies in the substitution pattern. The target compound has both methoxyphenyl groups attached to the C3 carbon of the prop-2-enamide core, whereas the comparator has the 2-methoxyphenyl group on the amide nitrogen and a single 4-methoxyphenyl group at C3 . This constitutional isomerism is confirmed by distinct SMILES representations: the target compound's SMILES is COc1ccc(cc1)C(=Cc2ccccc2OC)C(=O)N, while the comparator is represented as COc1ccc(/C=C/C(=O)Nc2ccccc2OC)cc1. This structural difference is absolute and leads to quantifiable differences in physicochemical properties.
| Evidence Dimension | Molecular Substitution Pattern |
|---|---|
| Target Compound Data | 3,3-bis(aryl)prop-2-enamide (C3-geminal diaryl) |
| Comparator Or Baseline | N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide (N-monoaryl, C3-monoaryl) |
| Quantified Difference | Substitution pattern: geminal diaryl vs. monoaryl-amide |
| Conditions | Structural identity confirmed by CAS registry and IUPAC nomenclature |
Why This Matters
This confirms chemical uniqueness and is essential for procurement to ensure the correct isomer is sourced for structure-activity relationship (SAR) studies.
